N-(2-phenoxyphenyl)pyridine-4-carboxamide
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Overview
Description
N-(2-phenoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring attached to a carboxamide group, with a phenoxyphenyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 2-phenoxyaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenol derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated aromatic compounds
Scientific Research Applications
Chemistry
N-(2-phenoxyphenyl)pyridine-4-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a candidate for drug development.
Medicine
This compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its chemical properties make it suitable for the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism by which N-(2-phenoxyphenyl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Similar structure with a carboxamide group attached to a pyridine ring.
Isonicotinamide: An isomer with the carboxamide group in the 4-position of the pyridine ring.
Phenylpyridinecarboxamide: Lacks the phenoxy group but has a similar core structure.
Uniqueness
N-(2-phenoxyphenyl)pyridine-4-carboxamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14N2O2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-10-12-19-13-11-14)20-16-8-4-5-9-17(16)22-15-6-2-1-3-7-15/h1-13H,(H,20,21) |
InChI Key |
BIJCIUQDOLEFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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